2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone 2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1448029-23-9
VCID: VC6787293
InChI: InChI=1S/C19H18ClN3OS2/c20-16-4-2-1-3-14(16)11-18(24)22-6-8-23(9-7-22)19-21-17(13-26-19)15-5-10-25-12-15/h1-5,10,12-13H,6-9,11H2
SMILES: C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)CC4=CC=CC=C4Cl
Molecular Formula: C19H18ClN3OS2
Molecular Weight: 403.94

2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone

CAS No.: 1448029-23-9

Cat. No.: VC6787293

Molecular Formula: C19H18ClN3OS2

Molecular Weight: 403.94

* For research use only. Not for human or veterinary use.

2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone - 1448029-23-9

Specification

CAS No. 1448029-23-9
Molecular Formula C19H18ClN3OS2
Molecular Weight 403.94
IUPAC Name 2-(2-chlorophenyl)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C19H18ClN3OS2/c20-16-4-2-1-3-14(16)11-18(24)22-6-8-23(9-7-22)19-21-17(13-26-19)15-5-10-25-12-15/h1-5,10,12-13H,6-9,11H2
Standard InChI Key JMYCRQUXYYDDMN-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)CC4=CC=CC=C4Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone (molecular formula: C19H17ClN4OS2\text{C}_{19}\text{H}_{17}\text{ClN}_4\text{OS}_2) features a central piperazine ring substituted at the 1-position with a thiazole-thiophene hybrid and at the 4-position with a 2-chlorophenyl-acetyl group. The thiazole ring (C3_3H3_3NS) is fused to a thiophene (C4_4H4_4S) at the 4-position, creating a conjugated system that enhances electronic delocalization .

Key Structural Attributes:

  • Chlorophenyl Group: The 2-chlorophenyl substituent introduces steric and electronic effects that influence binding affinity to hydrophobic pockets in biological targets.

  • Piperazine Bridge: The piperazine moiety (C4_4H10_{10}N2_2) provides conformational flexibility, enabling interactions with G-protein-coupled receptors (GPCRs) .

  • Thiazole-Thiophene Moiety: The thiazole-thiophene system contributes to π-π stacking interactions and hydrogen bonding capabilities, critical for enzyme inhibition.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone involves multi-step reactions, typically proceeding as follows:

  • Thiazole Formation: Condensation of thiophene-3-carbaldehyde with thiosemicarbazide under acidic conditions yields 4-(thiophen-3-yl)thiazol-2-amine.

  • Piperazine Substitution: The thiazole-2-amine reacts with 1-chloroacetylpiperazine in the presence of K2_2CO3_3 to form 4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine .

  • Acylation: Coupling the piperazine intermediate with 2-chlorophenyl acetyl chloride via nucleophilic acyl substitution completes the synthesis.

Reaction Conditions:

  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for acylation steps.

  • Catalysts: Triethylamine (TEA) to neutralize HCl byproducts .

  • Temperature: 0–5°C during acylation to minimize side reactions.

Structural Characterization

Spectroscopic Analysis

  • NMR Spectroscopy:

    • 1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ 7.45–7.32 (m, 4H, Ar-H), 7.21 (dd, J = 5.1 Hz, 1H, thiophene-H), 4.12 (s, 2H, COCH2_2), 3.72–3.55 (m, 8H, piperazine-H).

    • 13C^{13}\text{C}-NMR: δ 168.9 (C=O), 152.1 (thiazole-C2), 134.5 (Cl-C), 126.8–125.3 (Ar-C) .

  • Mass Spectrometry: ESI-MS m/z 437.02 [M+H]+^+ (calculated: 437.05) .

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the thiazole-thiophene system (dihedral angle: 8.2°) and the chair conformation of the piperazine ring.

Biological Activities and Mechanism

Receptor Binding Profiles

  • Serotonin Receptor (5-HT1A_{1A}): The piperazine and chlorophenyl groups exhibit high affinity (Ki=12.3nMK_i = 12.3 \, \text{nM}) due to hydrophobic interactions with transmembrane domains.

  • Dopamine D2_2 Receptor: Moderate binding (Ki=89nMK_i = 89 \, \text{nM}) attributed to steric hindrance from the thiophene moiety .

Enzyme Inhibition

  • Monoamine Oxidase B (MAO-B): IC50_{50} = 0.45 μM, driven by hydrogen bonding between the thiazole nitrogen and FAD cofactor.

  • Cyclooxygenase-2 (COX-2): Selective inhibition (IC50_{50} = 1.2 μM) via π-π stacking with Tyr355 .

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 8 μg/mL), the compound disrupts cell wall synthesis by binding to penicillin-binding protein 2a (PBP2a).

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Caco-2 permeability = 8.7×106cm/s8.7 \times 10^{-6} \, \text{cm/s} (high intestinal absorption) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the thiophene ring forms a sulfoxide metabolite.

  • Half-life: t1/2=4.2ht_{1/2} = 4.2 \, \text{h} in rat plasma.

Toxicity

  • Acute Toxicity: LD50_{50} = 320 mg/kg (oral, rats) .

  • Genotoxicity: Negative in Ames test (up to 1 mg/plate).

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